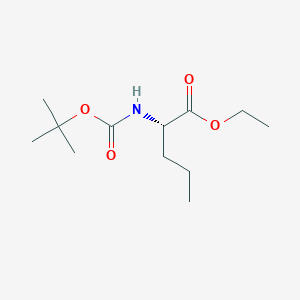
N-Boc-L-Norvaline ethyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Boc-L-Norvaline ethyl ester: is a chemical compound with the IUPAC name ethyl (2S)-2-[(tert-butoxycarbonyl)amino]pentanoate. It is a derivative of the amino acid norvaline, where the amino group is protected by a tert-butoxycarbonyl (Boc) group, and the carboxyl group is esterified with ethanol. This compound is commonly used in organic synthesis, particularly in peptide synthesis, due to its stability and ease of handling.
Wissenschaftliche Forschungsanwendungen
Chemistry: N-Boc-L-Norvaline ethyl ester is widely used in peptide synthesis as a protected amino acid derivative. It allows for the selective deprotection and coupling of amino acids in the synthesis of peptides and proteins .
Biology and Medicine: In biological research, this compound is used to study enzyme-substrate interactions and protein folding. It serves as a building block for the synthesis of peptide-based drugs and inhibitors .
Industry: In the pharmaceutical industry, this compound is used in the synthesis of active pharmaceutical ingredients (APIs) and intermediates. It is also employed in the development of new therapeutic agents and diagnostic tools .
Safety and Hazards
The safety data sheet for N-Boc-L-Norvaline indicates that it should be handled with care . In case of eye contact, rinse immediately with plenty of water for at least 15 minutes and seek medical attention . If skin contact occurs, wash off immediately with soap and plenty of water while removing all contaminated clothes and shoes, and seek medical attention . If inhaled, remove to fresh air and seek medical attention . If ingested, seek medical attention and do not induce vomiting .
Zukünftige Richtungen
Efforts are being made to make Boc removal more practical, clean, and minimize any potential impact . An efficient and sustainable method for N-Boc deprotection has been described using a choline chloride/p-toluenesulfonic acid deep eutectic solvent (DES), which is used as a reaction medium plus catalyst . This strategy has advantages in greening, simplicity, and short reaction times, making it a useful alternative to standard methods .
Wirkmechanismus
Target of Action
N-Boc-L-Norvaline Ethyl Ester is primarily used as a protecting group for amines in organic synthesis . The tert-butyloxycarbonyl (Boc) group is one of the most widely used amine-protecting groups in multistep reactions in synthetic organic chemistry as well as in peptide synthesis .
Mode of Action
The compound works by protecting the amine group during reactions, preventing it from reacting with other compounds. This is achieved through the Boc group, which can be added to the amine under basic conditions . The Boc group can then be removed when no longer needed, revealing the original amine .
Biochemical Pathways
The primary biochemical pathway involved in the action of this compound is the synthesis of peptides and other organic compounds. The Boc group protects the amine during these synthesis reactions, allowing for more complex structures to be built without unwanted side reactions .
Result of Action
The result of the action of this compound is the successful synthesis of peptides and other organic compounds with complex structures. By protecting the amine group during synthesis, it allows for the creation of compounds that might otherwise be difficult or impossible to synthesize .
Action Environment
The efficacy and stability of this compound can be influenced by various environmental factors. For example, the pH of the solution can affect the stability of the Boc group. Additionally, temperature and solvent can also impact the efficacy of the compound in protecting the amine group during synthesis .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions:
Protection of Norvaline: The synthesis begins with the protection of the amino group of L-norvaline using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in acetonitrile. This reaction forms N-Boc-L-norvaline.
Esterification: The carboxyl group of N-Boc-L-norvaline is then esterified with ethanol in the presence of a catalyst such as sulfuric acid or using a coupling reagent like dicyclohexylcarbodiimide (DCC) to form N-Boc-L-Norvaline ethyl ester
Industrial Production Methods: The industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and efficient purification techniques such as crystallization and chromatography to ensure high purity and yield.
Analyse Chemischer Reaktionen
Types of Reactions:
Hydrolysis: The ester group can be hydrolyzed under basic or acidic conditions to yield N-Boc-L-norvaline.
Substitution: The amino group can undergo nucleophilic substitution reactions with various electrophiles, forming different derivatives.
Common Reagents and Conditions:
Deprotection: Trifluoroacetic acid, hydrochloric acid in methanol.
Hydrolysis: Sodium hydroxide, hydrochloric acid.
Substitution: Electrophiles such as alkyl halides, acyl chlorides.
Major Products:
Deprotection: L-norvaline ethyl ester.
Hydrolysis: N-Boc-L-norvaline.
Substitution: Various substituted derivatives of N-Boc-L-norvaline ethyl ester.
Vergleich Mit ähnlichen Verbindungen
N-Boc-L-Valine ethyl ester: Similar in structure but with a different side chain.
N-Boc-L-Leucine ethyl ester: Another Boc-protected amino acid ester with a different side chain.
N-Boc-L-Isoleucine ethyl ester: Similar Boc-protected amino acid ester with a branched side chain.
Uniqueness: N-Boc-L-Norvaline ethyl ester is unique due to its specific side chain structure, which imparts distinct chemical and physical properties. Its use in peptide synthesis is advantageous due to its stability and ease of deprotection under mild conditions .
Eigenschaften
IUPAC Name |
ethyl (2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23NO4/c1-6-8-9(10(14)16-7-2)13-11(15)17-12(3,4)5/h9H,6-8H2,1-5H3,(H,13,15)/t9-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGTWGAQDMLFVDX-VIFPVBQESA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C(=O)OCC)NC(=O)OC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC[C@@H](C(=O)OCC)NC(=O)OC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H23NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
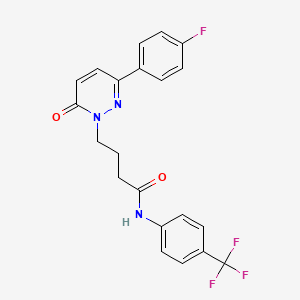
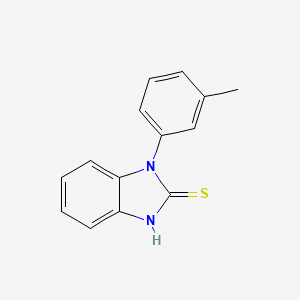
![6,7-dimethoxy-3-phenethyl-2-[(4-pyridinylmethyl)sulfanyl]-4(3H)-quinazolinimine](/img/structure/B2771046.png)
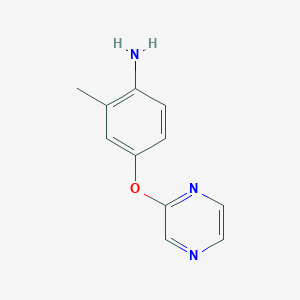
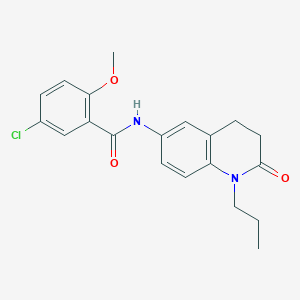
![7-(3-((tert-Butyldimethylsilyl)oxy)propyl)-6-(1-ethoxyvinyl)-5-(p-tolyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B2771049.png)
![N-[3-(difluoromethoxy)phenyl]imidazo[1,2-b]pyridazine-6-carboxamide](/img/structure/B2771053.png)

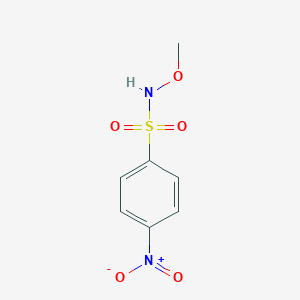
![[3-(Methoxymethyl)oxetan-3-yl]methanamine](/img/structure/B2771057.png)
![2-({5-[(3-chlorophenyl)sulfonyl]-6-oxo-1,6-dihydropyrimidin-2-yl}sulfanyl)-N-(3-fluoro-4-methylphenyl)acetamide](/img/structure/B2771060.png)
![3-{3-[4-(3-Cyclopropyl-6-oxo-1,6-dihydropyridazin-1-yl)piperidin-1-yl]-3-oxopropyl}-3,4-dihydroquinazolin-4-one](/img/structure/B2771062.png)
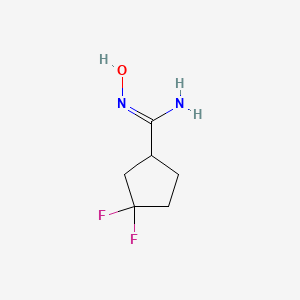
![N-Boc-N-methyl-1,4-dioxaspiro[4.5]decan-8-amine](/img/structure/B2771064.png)
